6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with significant biological and pharmacological interest due to its structural similarity to purine bases, which are essential components of nucleic acids. This compound is primarily recognized for its ability to inhibit Cyclin-Dependent Kinase 2 (CDK2), an enzyme critical in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. The inhibition of CDK2 by 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine has implications for cancer research, as it can lead to reduced cell proliferation in tumor cells.
The compound is classified under pyrazolo[3,4-d]pyrimidines, which are a subgroup of heterocycles. Its molecular formula is C_7H_5ClN_4, and it is often synthesized for research purposes in medicinal chemistry and biochemistry. The unique structural features of this compound allow it to participate in various chemical reactions, making it a versatile building block in drug development.
The synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves several key steps:
The synthesis process can be optimized for higher yields and purity using continuous flow reactors and advanced purification techniques.
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine features a fused pyrazole and pyrimidine ring system. The presence of a chlorine atom at the 6-position of the pyrazole ring contributes to its reactivity and biological activity. The molecular structure can be represented as follows:
The compound's structure allows for potential hydrogen bonding interactions due to the nitrogen atom at position 3 of the pyrazole ring, making it a candidate for kinase inhibition studies .
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions:
The products formed from these reactions can exhibit varied biological activities based on their substituents .
The primary mechanism of action for 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with Cyclin-Dependent Kinase 2 (CDK2). By inhibiting CDK2 activity:
Pharmacokinetic studies suggest that modifications in its structure can enhance its antitumor efficacy by optimizing interactions with target enzymes .
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in both laboratory settings and industrial contexts.
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine has diverse applications across multiple fields:
The versatility of this compound underscores its importance in ongoing scientific research aimed at developing new therapeutic strategies .
The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal and materials chemistry due to its bioisosteric relationship with purine nucleobases. This bicyclic framework comprises a pyrazole ring fused orthogonally to a pyrimidine ring at the 3,4- and 4,5-positions, creating electron-deficient aromatic systems capable of diverse non-covalent interactions. The 6-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative (CAS 23002-51-9) exemplifies this scaffold's versatility, featuring a reactive chlorine substituent at the 6-position that serves as a synthetic handle for nucleophilic displacement reactions. Its structural resemblance to hypoxanthine—a natural substrate for xanthine oxidase—enables targeted enzyme inhibition, positioning it as a critical precursor for kinase inhibitors and anticancer agents [2] [7]. The electron-withdrawing chlorine atom significantly modulates the compound's electronic distribution, enhancing electrophilic character at C6 while activating adjacent positions for functionalization.
The molecular architecture of 6-chloro-1H-pyrazolo[3,4-d]pyrimidine (C₅H₃ClN₄; MW 154.56 g/mol) features a planar bicyclic system with bond lengths and angles consistent with aromatic delocalization. X-ray crystallography reveals a density of 1.84 g/cm³ and melting points >100°C (with decomposition), indicating moderate thermal stability [2]. The chlorine atom at C6 creates an electron deficiency in the pyrimidine ring, evidenced by calculated electrostatic potential maps showing positive regions at C6 and neighboring carbon atoms. This electronic asymmetry facilitates regioselective substitution, particularly at C4 and C6 positions.
Table 1: Experimental and Computational Physicochemical Parameters
Property | Experimental Value | Computational Prediction | Method/Reference |
---|---|---|---|
Melting Point | >100°C (dec.) | N/A | [2] |
Boiling Point | 287.9±23.0°C | 305.2±24.0°C | ACD/Labs [7] |
LogP (Lipophilicity) | N/A | 1.06 (Consensus) | iLOGP/XLOGP3 [4] |
Topological PSA | N/A | 54.46 Ų | Ertl et al. [4] |
Water Solubility (LogS) | Slight (DMSO, EA) | -2.18 (ESOL) | Delaney et al. [4] |
pKa | 9.27±0.20 | N/A | [2] |
Solubility profiling indicates limited aqueous dissolution (1.03 mg/mL) but significant solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethyl acetate—properties critical for synthetic applications [2] [4]. Tautomeric equilibria exist between 1H and 2H forms, though X-ray studies confirm preferential stabilization of the 1H-tautomer in the solid state due to favorable hydrogen bonding networks. The predicted pKa of 9.27 reflects moderate acidity at N1, enabling deprotonation under basic conditions for salt formation or alkylation [2]. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for H3 (δ ~8.5 ppm) and C6 (δ ~158 ppm), serving as diagnostic markers for substitution reactions.
The compound's reactivity profile is dominated by three key features:
Computational analyses using hybrid DFT methods reveal a HOMO-LUMO gap of 4.8 eV, suggesting potential charge-transfer capabilities in materials science contexts. The electron-deficient character facilitates π-stacking with protein aromatic residues—a property exploited in kinase inhibitor design where the scaffold mimics ATP's adenine binding [7].
As a synthetic intermediate, 6-chloro-1H-pyrazolo[3,4-d]pyrimidine demonstrates exceptional versatility through three primary reaction pathways:
Table 2: Kinase Inhibition Profiles of Key Derivatives
Derivative | CSF-1R IC₅₀ (μM) | PDGFR-β IC₅₀ (μM) | KIT IC₅₀ (μM) | Selectivity Index (CSF-1R/KIT) |
---|---|---|---|---|
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine | 0.9 | 27.4 | 35.1 | 39.0 |
4-Amino analog | 1.2 | 15.8 | 22.3 | 18.6 |
6-Phenoxy derivative | 8.7 | >50 | >50 | <5.7 |
A representative synthesis starts with hydrazine and 2,4-dichloro-pyrimidine-5-carbaldehyde, achieving an 82% yield of the cyclized product after 30 minutes at room temperature [2]. Solid-phase approaches via Aza-Wittig/electrocyclic ring closure enable combinatorial library generation, facilitating high-throughput screening of bioactive analogs [10].
The compound's core serves as:
Notably, replacing the pyrimidine ring with pyridine (e.g., 6-chloro-1H-pyrazolo[4,3-c]pyridin-3-amine) reduces kinase affinity (CSF-1R IC₅₀ = 8.7 μM), confirming the critical role of pyrimidine nitrogen in hydrogen bonding with kinase hinge regions [9]. The 3-amino variant shows enhanced selectivity for CSF-1R over VEGFR2 (>50-fold), making it valuable for targeting tumor-associated macrophages in glioblastoma models.
Table 3: Commercial Availability and Pricing (Representative Vendors)
Vendor | Purity | Quantity | Price (USD) | Storage Conditions |
---|---|---|---|---|
TRC | >95% | 500 mg | $150 | Inert gas, 2-8°C |
ChemicalBook | 97% | 1 g | $49 | Argon, -20°C |
Synthonix | 96% | 1 g | $696 | Moisture-sensitive, 2-8°C |
American Custom Chemicals | 95% | 250 mg | $1180 | Nitrogen atmosphere |
Future research directions include prodrug development via phosphate esterification of the 3-OH derivatives and nanoparticle formulations to enhance blood-brain barrier penetration for neuro-oncology applications [9]. The scaffold's synthetic tractability ensures continued relevance in rational drug design and materials science.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7